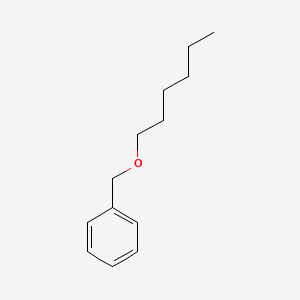
1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a pyridinone ring
Métodos De Preparación
The synthesis of 1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-pyridone with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis. By modulating these pathways, the compound can exert its biological effects.
Comparación Con Compuestos Similares
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2,2-trichloroethyl)-2(1H)-pyridinone and 1-(2,2-dichloro-1-hydroxyethyl)-2(1H)-pyridinone share structural similarities with this compound.
Uniqueness: The presence of the trichloromethyl group and the hydroxyethyl group in this compound imparts unique chemical and biological properties to the compound. These properties differentiate it from other similar compounds and make it a valuable compound for various applications.
Propiedades
Número CAS |
202118-72-7 |
|---|---|
Fórmula molecular |
C7H6Cl3NO2 |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
1-(2,2,2-trichloro-1-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H6Cl3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4,6,13H |
Clave InChI |
GBVWQBGBQACOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)
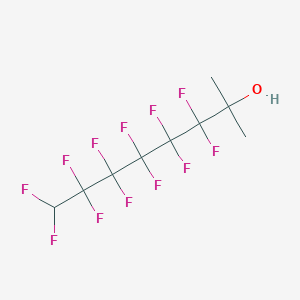
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
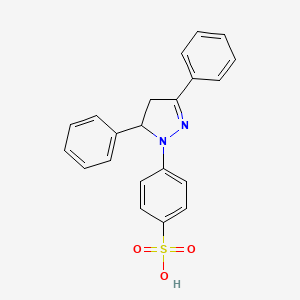
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
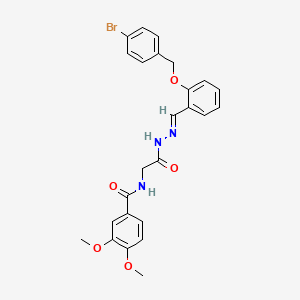
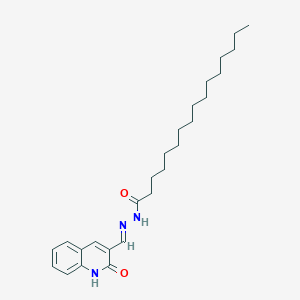


![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11962854.png)
